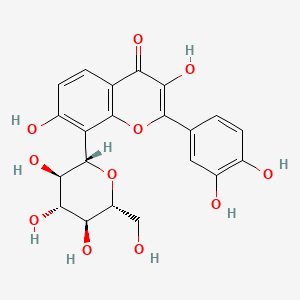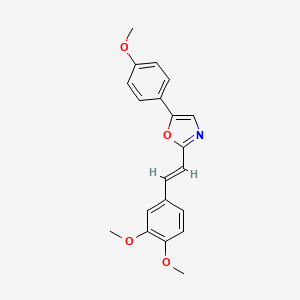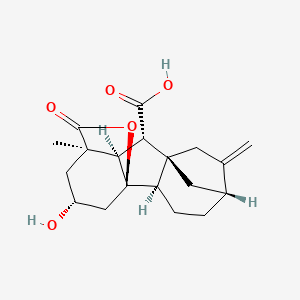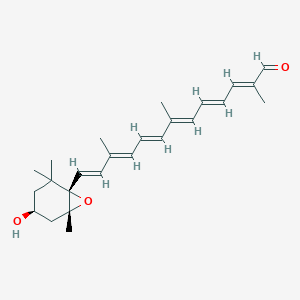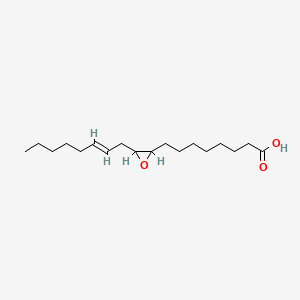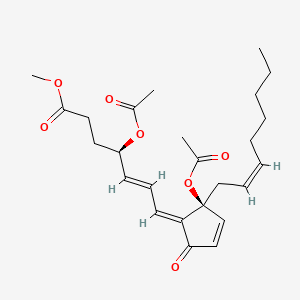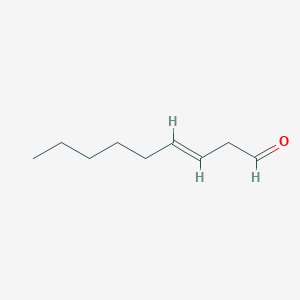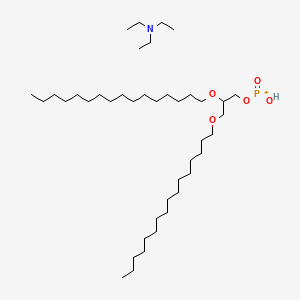
Tahgp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester, (±)-, compd with N,N-diethylethanamine (1:1) is a complex organic compound It is characterized by the presence of a phosphonic acid group esterified with a 2,3-bis(hexadecyloxy)propyl moiety, and it forms a compound with N,N-diethylethanamine in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester typically involves the esterification of phosphonic acid with 2,3-bis(hexadecyloxy)propanol. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The resulting ester is then combined with N,N-diethylethanamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. The ester moiety can undergo hydrolysis, releasing active components that interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, mono(2,3-bis(phenylmethoxy)propyl) ester, (S)-, compd. with N,N-diethylethanamine (1:1)
- Phosphonic acid, mono(2,3-bis(phenylmethoxy)propyl) ester, ®-, compd. with N,N-diethylethanamine (1:1)
Uniqueness
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester is unique due to its specific structural features, which confer distinct chemical and physical properties. Its long alkyl chains provide hydrophobic characteristics, while the phosphonic acid group offers strong binding affinity to metal ions. This combination of properties makes it particularly valuable in specialized applications.
Propiedades
Número CAS |
129983-81-9 |
|---|---|
Fórmula molecular |
C41H87NO5P+ |
Peso molecular |
705.1 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2,3-dihexadecoxypropoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C35H71O5P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-33-35(34-40-41(36)37)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-4-7(5-2)6-3/h35H,3-34H2,1-2H3;4-6H2,1-3H3/p+1 |
Clave InChI |
XXFIGVLQQRJRIP-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCOCC(CO[P+](=O)O)OCCCCCCCCCCCCCCCC.CCN(CC)CC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CO[P+](=O)O)OCCCCCCCCCCCCCCCC.CCN(CC)CC |
Sinónimos |
TAHGP triethylammonium 1,2-di-O-hexadecyl-glycero-3-H-phosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



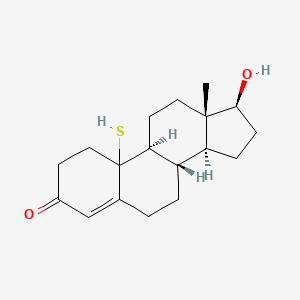
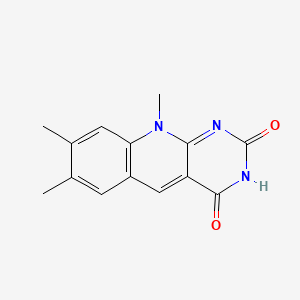
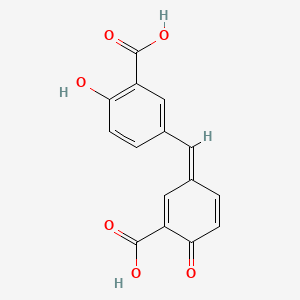
![N-(2-CHLOROPHENYL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA](/img/structure/B1237938.png)


